

Application Notes and Protocols: Isolation of Cajal Bodies Enriched in p80-coilin

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Compound of Interest					
Compound Name:	p80-coilin				
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For researchers, scientists, and drug development professionals, the following protocol details a method for the isolation and enrichment of Cajal bodies (CBs), with a particular focus on their signature protein, **p80-coilin**. This procedure is adapted from a validated method for large-scale purification from HeLa cell nuclei.

Introduction

Cajal bodies are dynamic subnuclear organelles integral to various cellular processes, including the maturation of splicing small nuclear ribonucleoproteins (snRNPs) and the assembly of transcription complexes.[1][2] The **p80-coilin** protein is a key scaffolding component and a widely used marker for these structures.[3][4][5][6] Understanding the composition and function of Cajal bodies is crucial for elucidating the regulation of gene expression and other nuclear activities. This protocol provides a robust method to obtain a fraction highly enriched in intact Cajal bodies, suitable for detailed biochemical and proteomic analyses. The described methodology achieves an approximate 750-fold enrichment of **p80-coilin**.[1][2]

Data Presentation

The following table summarizes the enrichment of the Cajal body marker protein **p80-coilin** and the depletion of a nucleolar marker protein, fibrillarin, throughout the purification process. The data demonstrates the specificity of the isolation procedure for Cajal bodies.



Fraction	Total Protein (mg)	p80-coilin (arbitrary units)	Fibrillarin (arbitrary units)	p80-coilin Enrichment (- fold)
Nuclei	450	1.0	1.0	1
Supernatant 1 (S1)	220	0.5	0.6	1
Pellet 1 (P1)	230	0.5	0.4	1
Supernatant 2 (S2)	165	0.4	0.3	1.1
Pellet 2 (P2)	65	0.1	0.1	0.7
Supernatant 3 (S3)	1.5	750	0.1	750

Data is representative and compiled based on reported enrichment factors.[1]

Experimental Protocols

This protocol is designed for the large-scale isolation of Cajal bodies from HeLa cells grown in suspension culture.

Materials and Reagents:

- HeLa S3 cells
- · Phosphate-buffered saline (PBS), ice-cold
- Buffer A (10 mM HEPES-KOH, pH 7.9, 10 mM KCl, 1.5 mM MgCl₂, 0.5 mM DTT)
- Buffer B (0.5% IGEPAL CA-630 in Buffer A)
- Buffer C (10 mM Tris-HCl, pH 7.4, 0.1 mM MgCl₂)
- Sucrose solutions (25%, 35%, 45%, 55% w/v in Buffer C)



- Protease inhibitor cocktail (e.g., cOmplete[™], Roche)
- Dounce homogenizer with a tight-fitting pestle
- Sonicator with a microtip
- Ultracentrifuge with a swinging-bucket rotor (e.g., SW41)
- Microscope for monitoring cell lysis and nuclear integrity

Procedure:

Part 1: Cell Culture and Harvest

- Culture HeLa S3 cells in suspension to a density of 5–8 x 10⁵ cells/mL. For a large-scale preparation, a starting volume of 10-15 liters is recommended.
- Harvest the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.
- Wash the cell pellet twice with ice-cold PBS.

Part 2: Isolation of Nuclei

- Resuspend the cell pellet in 5 packed-cell volumes of ice-cold Buffer A supplemented with a protease inhibitor cocktail.
- Incubate on ice for 10 minutes to allow the cells to swell.
- Add an equal volume of ice-cold Buffer B and homogenize with 10–15 strokes of a Dounce homogenizer.
- Monitor cell lysis and the release of nuclei using a phase-contrast microscope.
- Centrifuge the homogenate at 2,000 x g for 10 minutes at 4°C to pellet the nuclei.
- Wash the nuclear pellet twice with Buffer A.

Part 3: Release and Enrichment of Cajal Bodies



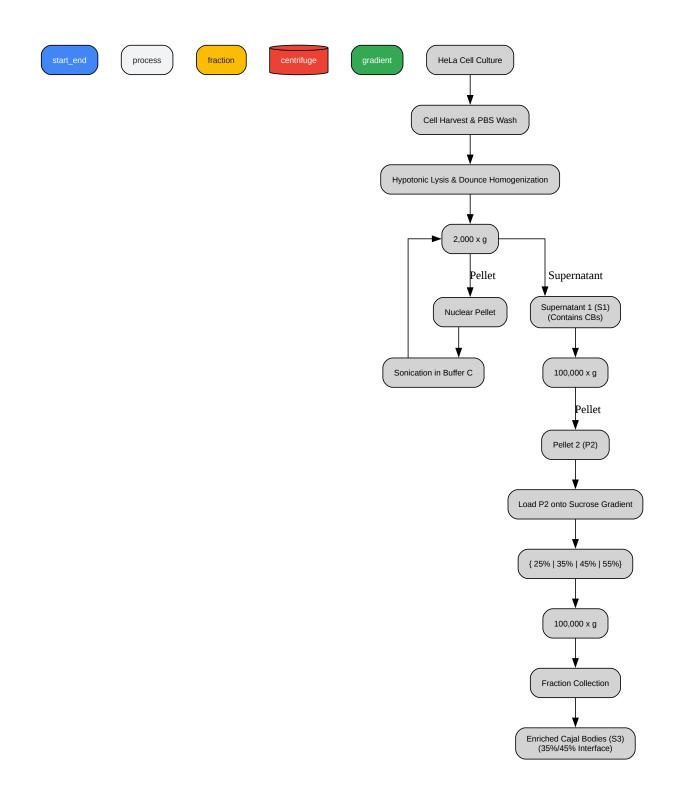
- Resuspend the purified nuclei in Buffer C at a concentration of approximately 1 mg/mL of DNA.
- Sonicate the nuclear suspension on ice using a microtip sonicator. The sonication conditions (power and duration) must be carefully optimized to release subnuclear structures without complete disruption. A common starting point is short bursts of 15-20 seconds followed by cooling periods. The goal is to break the nuclei while keeping Cajal bodies and nucleoli largely intact.[1]
- Monitor the release of Cajal bodies by immunofluorescence microscopy using an anti-coilin antibody.
- Centrifuge the sonicate at 2,000 x g for 10 minutes at 4°C to pellet large debris and intact nuclei. The supernatant (S1) contains the released Cajal bodies.
- Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting supernatant is S2 and the pellet is P2.
- Resuspend the P2 pellet in a small volume of Buffer C.

Part 4: Sucrose Density Gradient Centrifugation

- Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering 2 ml each of 55%, 45%, 35%, and 25% sucrose solutions in Buffer C.
- Layer the resuspended P2 fraction onto the top of the sucrose gradient.
- Centrifuge at 100,000 x g for 3 hours at 4°C in a swinging-bucket rotor.
- After centrifugation, carefully collect 1 ml fractions from the top of the gradient.
- The fraction enriched in Cajal bodies is typically found at the 35%/45% sucrose interface.
- Analyze the fractions by SDS-PAGE and Western blotting using antibodies against p80-coilin and other markers to identify the most enriched fractions. The final enriched fraction is referred to as Supernatant 3 (S3).[1]



Visualization of Experimental Workflow



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Caption: Workflow for the isolation of Cajal bodies.

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